molecular formula C11H8Cl2N2O2 B11848991 Ethyl 2,3-dichloroquinoxaline-5-carboxylate

Ethyl 2,3-dichloroquinoxaline-5-carboxylate

Cat. No.: B11848991
M. Wt: 271.10 g/mol
InChI Key: CSRQNSWCIMNUKA-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloroquinoxaline-5-carboxylate (CAS 1671080-81-1) is a high-value quinoxaline derivative designed for advanced research and development. This compound serves as a versatile synthetic intermediate, particularly in nucleophilic aromatic substitution reactions. Its molecular structure, featuring two chlorine atoms on the electron-deficient quinoxaline core, makes it an excellent electrophilic partner for constructing a diverse array of complex, functionalized quinoxalines and fused heterocyclic systems . This chemical is primarily used in medicinal chemistry and pharmaceutical research for the synthesis of novel bioactive molecules. Quinoxaline scaffolds are extensively investigated for their wide spectrum of pharmacological properties, including potential anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities . The presence of the ester group also provides a handle for further functionalization, increasing its utility in drug discovery programs. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the buyer to determine the suitability of this product for their intended use. Molecular Information:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dichloroquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-4-3-5-7-8(6)15-10(13)9(12)14-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQNSWCIMNUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclization :
    The substituted o-phenylenediamine reacts with oxalic acid in toluene at 110°C under catalytic silica gel (200–300 mesh) to form 5-ethoxycarbonyl-2,3-dihydroxyquinoxaline. The silica gel facilitates dehydration without requiring corrosive acids like HCl, ensuring compatibility with the ester group.

  • Chlorination :
    Without isolating the dihydroxy intermediate, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are added to the same reactor. The mixture refluxes at 110°C for 1 hour, achieving sequential chlorination at positions 2 and 3.

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst200–300 mesh silica90–92%
SolventToluenePrevents ester hydrolysis
POCl₃ Equivalents10:1 (vs. diamine)Complete chlorination

Example Synthesis :

  • Starting Material : 4-Ethoxycarbonyl-1,2-diaminobenzene (1.0 g, 5.2 mmol)

  • Conditions : Toluene (15 mL), silica gel (3 g), 110°C for 5 h → POCl₃ (8.4 mL), DMF (5 mL), 110°C for 1 h

  • Yield : 88–90% (white solid, m.p. 145–147°C)

Stepwise Synthesis via 2,3-Dihydroxyquinoxaline Intermediate

For laboratories lacking access to substituted o-phenylenediamines, a stepwise approach is feasible. This method, inspired by ChemicalBook’s chlorination protocol, first synthesizes 5-ethoxycarbonyl-2,3-dihydroxyquinoxaline, followed by chlorination.

Intermediate Preparation

Cyclization :
4-Ethoxycarbonyl-1,2-diaminobenzene reacts with oxalic acid in ethanol under reflux, yielding the dihydroxy intermediate. This step avoids silica gel, using ethanol’s polarity to drive cyclization.

Chlorination with Thionyl Chloride

Adapting ChemicalBook’s method:

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF

  • Conditions : 1-Chlorobutane solvent, reflux (79–100°C) for 1 hour

  • Yield : 85–88% (vs. 98% for unsubstituted analog)

Comparative Data :

MethodCatalystChlorinating AgentYield (%)Purity
One-PotSilica gelPOCl₃88–90>95%
StepwiseDMFSOCl₂85–8890–92%

Functional Group Compatibility and Challenges

Ester Stability Under Reaction Conditions

The ethyl carboxylate group remains intact during one-pot synthesis due to toluene’s non-polar nature and the absence of hydrolytic agents. FT-IR of the product shows characteristic C=O stretches at 1720–1740 cm⁻¹, confirming ester integrity.

Limitations of Alternative Catalysts

  • Methanesulfonic Acid : Yields drop to 85% due to partial ester hydrolysis.

  • Harsh Acids (H₂SO₄) : Corrosive and unsuitable for ester-containing substrates.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (600 MHz, CDCl₃) : δ 1.42 (t, 3H, -CH₂CH₃), 4.41 (q, 2H, -OCH₂), 7.89–8.12 (m, 3H, aromatic).

  • ESI-MS : [M+H]⁺ m/z 285.0 (calc. 284.03).

Purity and Yield Optimization

EntryCatalystPOCl₃ (Equiv)Time (h)Yield (%)
1Silica gel10190
2Silica gel81.585
3Methanesulfonic Acid10185

Industrial Scalability and Environmental Impact

The one-pot method minimizes waste by omitting intermediate isolation, aligning with green chemistry principles. Silica gel is reusable after filtration, reducing catalyst costs. In contrast, stepwise synthesis generates more solvent waste and requires thionyl chloride neutralization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloroquinoxaline-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the quinoxaline ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding dihydroquinoxaline derivative using reducing agents like sodium borohydride.

    Oxidation: Oxidative reactions can convert the compound into quinoxaline-5-carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base like potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions, typically in anhydrous solvents like tetrahydrofuran or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.

Major Products Formed

    Nucleophilic substitution: Substituted quinoxaline derivatives with various functional groups.

    Reduction: Dihydroquinoxaline derivatives.

    Oxidation: Quinoxaline-5-carboxylic acid and other oxidized products.

Scientific Research Applications

Pharmacological Applications

Ethyl 2,3-dichloroquinoxaline-5-carboxylate has garnered attention due to its potential therapeutic properties. It serves as an important precursor in the synthesis of various biologically active compounds.

Antitumor Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antitumor properties. These compounds can be modified to enhance their efficacy against different cancer cell lines. For instance, studies have shown that introducing specific substituents at the 2 or 3 positions can yield compounds with improved activity against tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It is believed that the dichloro substitution pattern contributes to the modulation of inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of quinoxaline derivatives. This compound has been shown to exhibit protective effects in models of neurodegenerative diseases, suggesting its utility in treating conditions such as Alzheimer's and Parkinson's disease .

Synthetic Applications

This compound is not only valuable for its biological properties but also as a versatile building block in organic synthesis.

Synthesis of Quinoxaline Derivatives

The compound serves as a key intermediate in synthesizing various quinoxaline derivatives. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of synthesized compounds .

Cross-Coupling Reactions

This compound has been utilized in cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions enable the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Case Study: Antitumor Activity Assessment

A study evaluated the antitumor activity of this compound derivatives against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly enhanced its cytotoxicity, indicating promising avenues for further development .

Case Study: Neuroprotective Mechanisms

In exploring neuroprotective mechanisms, researchers found that this compound could inhibit specific pathways involved in neuronal cell death. This finding supports its potential application in treating neurodegenerative diseases and warrants further investigation into its mechanisms of action .

Data Tables

Application AreaSpecific Use CasesReferences
PharmacologicalAntitumor activity
Anti-inflammatory effects
Neuroprotective properties
Synthetic ChemistrySynthesis of quinoxaline derivatives
Cross-coupling reactions

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets to modulate biological pathways. The presence of chlorine atoms and the quinoxaline ring structure contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Methyl 2,3-Dichloroquinoxaline-5-carboxylate (CAS 20197-98-2)

  • Structural Difference : Methyl ester instead of ethyl ester at the 5-position.
  • Methyl esters are generally more prone to hydrolysis than ethyl esters, which may affect synthetic utility .
  • Applications : Likely used as a precursor in drug synthesis, similar to the ethyl variant.

2,3-Dichloroquinoxaline-5-carboxylic Acid (CAS 933726-33-1)

  • Structural Difference : Carboxylic acid replaces the ethyl ester.
  • Impact : The carboxylic acid group increases hydrophilicity and acidity (pKa ~2–3), making it suitable for salt formation or conjugation reactions. However, reduced cell membrane permeability may limit its use in bioactive molecules compared to the ester derivative .

Positional Isomers

Ethyl Quinoxaline-6-carboxylate (CAS 6924-72-7)

  • Structural Difference : Ester group at the 6-position instead of the 5-position.
  • The 5-carboxylate isomer may exhibit stronger intramolecular hydrogen bonding due to proximity to nitrogen atoms .

Heterocyclic Variants

Ethyl 1H-Benzo[d]imidazole-7-carboxylate (CAS 37619-25-3)

  • Structural Difference: Benzoimidazole core instead of quinoxaline, with a chlorine substituent absent.
  • Impact : The benzoimidazole system is less electron-deficient, reducing suitability for charge-transfer interactions. This compound’s higher similarity score (0.87) suggests shared ester functionality but divergent applications, such as in corrosion inhibition or coordination chemistry .

Substituent Modifications

2,3-Dichloro-6-nitroquinoxaline (CAS 379-60-4)

  • Structural Difference : Nitro group at the 6-position.
  • Impact : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution. However, it may also increase toxicity, limiting pharmaceutical use compared to the carboxylate derivatives .

Research Implications

This compound’s combination of chloro and ester groups positions it as a flexible intermediate in medicinal chemistry. Its higher lipophilicity compared to methyl or carboxylic acid analogues may favor blood-brain barrier penetration in drug design . Further studies should explore its reactivity in Pd-catalyzed couplings or as a scaffold for kinase inhibitors, leveraging structural insights from related compounds .

Biological Activity

Ethyl 2,3-dichloroquinoxaline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, are characterized by their ability to interact with various biological targets. They have shown significant antimicrobial , antifungal , antiviral , and anticancer properties. The unique structural features of these compounds, particularly the presence of chlorine atoms and carboxylate groups, enhance their reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in drug metabolism, such as CYP1A2. This inhibition can alter the pharmacokinetics of co-administered drugs.
  • Interaction with Biological Targets : this compound binds to various receptors and enzymes, influencing their activity. For instance, it has been shown to interact with the serotonin receptor (5-HT3A), which may contribute to its pharmacological effects .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing groups like chlorine at specific positions significantly enhances the compound's biological activity. For example, modifications in the quinoxaline structure can lead to varying degrees of anticancer potency against different cell lines:

CompoundCell LineIC50 (µg/mL)Reference
DoxorubicinMCF-73.23
This compoundHCT-1161.9
This compoundMCF-72.3

These findings indicate that subtle changes in molecular structure can lead to significant variations in biological activity.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro tests on cancer cell lines such as HCT116 and MCF-7 revealed IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties : Research has highlighted the compound's effectiveness against various microbial strains. The presence of both chlorine and carboxylate groups is crucial for enhancing its antimicrobial efficacy.
  • Pharmacological Applications : this compound is being explored for its potential in developing new pharmaceuticals targeting diseases such as cancer and infectious diseases due to its ability to modulate enzyme activities and receptor interactions .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,3-dichloroquinoxaline-5-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization begins with selecting appropriate starting materials (e.g., quinoxaline derivatives) and reaction conditions. Key steps include:

  • Reagent Selection : Use high-purity dichlorination agents (e.g., POCl₃ or SOCl₂) to ensure complete chlorination at positions 2 and 3 .
  • Temperature Control : Maintain temperatures between 80–100°C during esterification to minimize side reactions like hydrolysis of the carboxylate group.
  • Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the ester group (δ ~4.3 ppm for CH₂CH₃ and ~165 ppm for carbonyl) and aromatic protons (δ 7.5–8.5 ppm for quinoxaline). Discrepancies in peak splitting may indicate rotational isomerism .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z 285.01) and detects impurities.
  • IR Spectroscopy : Identify ester carbonyl stretching (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the supramolecular assembly of this compound, and what techniques resolve these interactions?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to classify motifs (e.g., R₂²(8) rings) using X-ray crystallography data. The ester carbonyl and chlorine atoms may act as hydrogen-bond acceptors .
  • X-ray Diffraction : Refine crystal structures with SHELX software (e.g., SHELXL for small-molecule refinement) to identify intermolecular interactions. For ambiguous data, cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .

Q. What methodologies resolve contradictions in crystallographic data for this compound, such as disorder or twinning?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to model atomic disorder. Apply restraints (e.g., SIMU/ISOR) to thermal parameters for overlapping atoms.
  • Twinning Analysis : For twinned crystals, employ TWIN/BASF commands in SHELX to deconvolute diffraction patterns. Validate with the R₁ factor (<5% for high-quality data) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How should researchers design SAR studies for quinoxaline derivatives to address contradictory bioactivity data?

Methodological Answer:

  • Structural Modulation : Synthesize analogs with variations in substituents (e.g., replacing Cl with Br or modifying the ester group). Compare IC₅₀ values against biological targets (e.g., kinases) .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Address outliers via residual analysis or principal component analysis (PCA) .
  • Target Validation : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects.

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